3-Ethyl-1,3-oxazinane
Description
Structure
3D Structure
Properties
CAS No. |
33489-89-3 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-5-8-6-7/h2-6H2,1H3 |
InChI Key |
NIWUQINKWVGRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCOC1 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of 3 Ethyl 1,3 Oxazinane Systems
Ring Transformation and Isomerization Pathways
The 3-ethyl-1,3-oxazinane ring system is not static; it can undergo a variety of transformations, including isomerization, ring expansion, and ring contraction. These processes are often influenced by external reagents and reaction conditions.
Theoretical studies, specifically using Density Functional Theory (DFT), have shed light on the mechanisms of amine-promoted isomerization in oxazinane rings. rsc.org The process is believed to be initiated by the abstraction of a hydrogen atom from the C-3 position by an amine. rsc.orgrsc.org This is followed by a re-recruitment of the hydrogen atom back to the C-3 position, which allows the oxazinane ring to remain intact while leading to either the original conformer or an isomer. rsc.orgrsc.org This isomerization process generally has a lower activation energy compared to reactions that lead to ring opening, making it a thermodynamically more favorable pathway. rsc.org
While specific examples for this compound are not extensively detailed in the provided search results, general principles of ring expansion and contraction in cyclic systems can be applied. Ring expansions often occur to relieve ring strain, such as the conversion of a four-membered ring to a more stable five-membered ring. youtube.com These reactions can be initiated by the formation of a carbocation intermediate, followed by the migration of a bond to an electron-deficient center. youtube.com
Conversely, ring contractions can also occur, transforming larger rings into smaller, sometimes more stable, structures. chemistrysteps.com Cationic rearrangements, similar to those in ring expansions, can drive these contractions. wikipedia.org For instance, the loss of a leaving group can generate a carbocation, which then undergoes a 1,2-alkyl shift, resulting in a contracted ring. chemistrysteps.com In some cases, steric effects within the transition state of amine-promoted transformations can lead to the breaking of the O–N bond, facilitating the conversion of a six-membered oxazinane ring into a five-membered ring. rsc.orgrsc.org
Stereoelectronic Effects in 1,3-Oxazinane (B78680) Rings
The conformational preferences and reactivity of the this compound ring are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals.
The anomeric effect is a crucial stereoelectronic phenomenon in heterocyclic systems containing a heteroatom adjacent to another heteroatom or a carbon with an electronegative substituent. In the context of 1,3-oxazinanes, this effect describes the tendency of an electronegative substituent at an anomeric carbon (C-2 or C-6) to adopt an axial orientation, which is counterintuitive based on steric considerations alone.
Computational studies on substituted oxazinane rings have revealed that the anomeric effect arises from a combination of electrostatic interactions and electron delocalization (hyperconjugation). rsc.org The debate on the primary origin of the anomeric effect continues, with some studies suggesting it is primarily due to electrostatic dipole-dipole interactions, while others emphasize the role of hyperconjugative interactions. rsc.org These interactions involve the donation of electron density from a lone pair of one heteroatom (e.g., the ring oxygen or nitrogen) into an adjacent antibonding (σ*) orbital. nih.govresearchgate.net
Hyperconjugation: As mentioned in the context of the anomeric effect, hyperconjugative interactions play a significant role. rsc.org The donation of electron density from lone pairs into antibonding orbitals can stabilize certain conformations. rsc.orgresearchgate.net
Steric Effects: The spatial arrangement of substituents, such as the ethyl group at the 3-position, leads to steric repulsion that destabilizes certain conformations. rsc.org
Computational analyses have shown that for substituted oxazinanes, the conformational preferences are tuned by the interplay of these non-covalent interactions, steric effects, and hyperconjugative interactions. rsc.orgrsc.org
Reaction Intermediates and Transition State Characterization
The reactivity and stereochemical outcomes of reactions involving this compound are intrinsically linked to the stability of its various conformations and the transition states that connect them. While specific experimental studies on the transition states of this compound are limited, extensive computational analysis of the closely related 3-methyltetrahydro-1,3-oxazine provides significant insights that can be extrapolated to the ethyl-substituted analogue.
Conformational studies on 3-methyltetrahydro-1,3-oxazine have revealed a complex potential energy surface with multiple minima corresponding to different chair and twist-boat conformations. The interconversion between the axial and equatorial chair conformers, which are the most stable forms, can proceed through several pathways involving various transition states. The preferred pathway for this inversion is suggested to be a direct chair-chair transition through a pyramidal inversion of the nitrogen atom. researchgate.net
It has been noted that for N-alkyl substituted tetrahydro-1,3-oxazines, including those with methyl and ethyl groups, the axial orientation is often favored in the gas phase and in solvents of low polarity. researchgate.net However, in more polar solvents, the conformational equilibrium tends to shift towards the equatorial form. researchgate.net The transition states in these conformational changes typically involve higher energy boat or twist-boat structures. For instance, the interconversion of flexible (twist) conformers proceeds via transition states that resemble various boat conformations. researchgate.net
In the context of chemical reactions, such as the retro-Mannich reaction observed in related 3-alkyl-3,4-dihydro-2H-1,3-benz[e]oxazines, the reaction is believed to proceed through intermediates that are crucial for the formation of the final products. researchgate.net While the specific intermediates for this compound are not detailed in the literature, it can be inferred that reactions involving ring opening or functionalization would proceed through transition states that accommodate the stereoelectronic requirements of the specific transformation.
Table 1: Calculated Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine (as a model for this compound)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) |
| Axial Chair | 0.00 | 1.58 |
| Equatorial Chair | 0.21 | 2.08 |
| Twist-Boat 1 | 4.89 | 2.34 |
| Twist-Boat 2 | 5.23 | 0.45 |
Data adapted from computational studies on 3-methyltetrahydro-1,3-oxazine, which serves as a model for the conformational behavior of this compound. researchgate.net
Reactivity in Multicomponent Systems
The 1,3-oxazinane scaffold is a valuable building block in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are highly valued in organic synthesis for their atom economy and ability to generate molecular diversity. nih.govdntb.gov.ua this compound, with its reactive nitrogen and oxygen atoms, can participate in various MCRs, most notably those based on the Mannich and Betti reactions. ijrpr.com
In a typical Mannich-type reaction, a primary or secondary amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen atom condense to form a Mannich base. researchgate.net In the context of 1,3-oxazine synthesis, a primary amine like ethylamine (B1201723) can react with formaldehyde (B43269) and a suitable phenol (B47542) to construct the this compound ring system in a multicomponent fashion. The versatility of this approach allows for the synthesis of a wide array of substituted 1,3-oxazines by varying the starting materials. researchgate.net
The reactivity of the 1,3-oxazinane ring itself in multicomponent systems is also of significant interest. For example, the palladium-catalyzed reaction of 5-methylene-1,3-oxazinan-2-ones with 1,3,5-triazinanes generates aza-π-allylpalladium 1,4-dipoles, which can then undergo [4+2] cycloaddition reactions to yield a variety of heterocyclic structures. organic-chemistry.org While this specific example does not use this compound directly, it highlights the potential of the oxazinane ring to act as a synthon for more complex molecular architectures in multicomponent settings.
The participation of 1,3-oxazine derivatives in pseudo-multicomponent reactions has also been reported, where a molecule undergoes an initial transformation before participating in a multicomponent cascade. nih.gov This further expands the synthetic utility of the 1,3-oxazinane core.
Table 2: Examples of Multicomponent Reactions Involving the 1,3-Oxazine Motif
| Reaction Type | Reactants | Product Class |
| Mannich Reaction | Primary Amine, Formaldehyde, Phenol | 1,3-Benzoxazines |
| Betti Reaction | Naphthol, Aldehyde, Amine | Naphthoxazines |
| Cycloaddition | 5-Methylene-1,3-oxazinan-2-one, 1,3,5-Triazinane | Hexahydropyrimidines and 1,3-Oxazinanes |
This table provides a general overview of multicomponent reactions where the 1,3-oxazine motif is either formed or utilized as a key reactant.
Spectroscopic and Advanced Structural Elucidation of 3 Ethyl 1,3 Oxazinane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Ethyl-1,3-oxazinane, providing detailed information about the hydrogen and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, in a related compound, 3-ethyl-3-hydroxymethyloxetane, specific peaks for the ethyl group and other protons are observed. researchgate.net The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling with adjacent protons. docbrown.info The protons on the oxazinane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.1 | Triplet | ~7 |
| CH₂ (ethyl) | ~2.5 | Quartet | ~7 |
| Ring Protons | 2.5 - 4.5 | Multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. oregonstate.edu The PubChem database provides reference spectra for this compound, which can be used for comparison. nih.gov The carbon atoms of the ethyl group will have characteristic shifts, as will the carbons within the oxazinane ring, which are influenced by the adjacent nitrogen and oxygen atoms. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~12-15 |
| CH₂ (ethyl) | ~45-50 |
| C2 (O-C-N) | ~80-85 |
| C4 (N-C-C) | ~50-55 |
| C5 (C-C-C) | ~25-30 |
| C6 (O-C-C) | ~65-70 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies
Advanced NMR techniques are crucial for understanding the three-dimensional structure and conformational dynamics of this compound. Conformational analysis of similar 1,3-oxazine derivatives has shown that these molecules predominantly exist in a chair conformation. capes.gov.brresearchgate.net The orientation of the N-ethyl group, whether axial or equatorial, is a key aspect of its conformational preference. researchgate.net
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining through-space proximity of protons, which helps in assigning the relative stereochemistry and preferred conformation of the ethyl group and the oxazinane ring. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. youtube.com The spectrum will show characteristic absorption bands for the C-H, C-N, C-O, and C-C bonds. uniroma1.itlumenlearning.comlibretexts.org The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹, confirms the absence of hydroxyl groups. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (alkane) | Stretch | 2850-3000 |
| C-O (ether) | Stretch | 1050-1150 |
| C-N (amine) | Stretch | 1020-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (115.18 g/mol ). nih.gov The fragmentation pattern offers clues about the molecule's structure. Common fragmentation pathways for ethers and amines involve cleavage alpha to the heteroatom. libretexts.org For this compound, this would lead to the loss of an ethyl group or fragmentation of the oxazinane ring. docbrown.infonih.govyoutube.com
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org Saturated compounds like this compound, which lack extensive conjugation or chromophores, are expected to have weak absorptions in the UV region, typically below 200 nm. These absorptions are due to n→σ* and σ→σ* transitions. youtube.comyoutube.com The presence of heteroatoms like nitrogen and oxygen with non-bonding electrons allows for n→σ* transitions. For instance, the UV spectrum of a related 1,3-oxazine derivative showed a maximum absorbance at 254 nm. jcsp.org.pk
X-ray Diffraction Analysis for Solid-State Structural Determination
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for the solid-state structural determination of this compound has not been reported in publicly accessible scientific literature or crystallographic databases. While X-ray crystallography is a principal technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and conformational details, no such study has been published for this specific compound.
Searches of comprehensive chemical and crystallographic databases, including PubChem and the Crystallography Open Database, yield no experimental crystal structure data for this compound. nih.govugr.es The PubChem database does provide computed properties and a 3D conformer model, but these are theoretical and have not been experimentally validated by X-ray diffraction. nih.gov
While the broader class of 1,3-oxazinanes has been a subject of conformational studies, and the crystal structures of more complex derivatives have been determined, these findings cannot be directly extrapolated to provide the specific solid-state structure of this compound. nih.govnih.gov The substitution pattern and the nature of the substituent on the nitrogen atom significantly influence the crystal packing and the conformation of the oxazinane ring.
Therefore, detailed research findings, including crystallographic data tables with parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, are not available. The generation of such data would necessitate the synthesis of a high-quality single crystal of the compound and subsequent analysis using single-crystal X-ray diffraction instrumentation.
Computational and Theoretical Chemistry Studies of 3 Ethyl 1,3 Oxazinane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 3-Ethyl-1,3-oxazinane. These methods, operating from the first principles of quantum mechanics, provide a detailed picture of the molecule's behavior at the atomic level. wikipedia.org
Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and energy of molecules like this compound. ekb.egmdpi.com By approximating the electron density, DFT methods, such as those employing the B3LYP functional, can efficiently locate stable structures (minima) on the potential energy surface.
For this compound, the primary conformers of interest are the chair forms with the N-ethyl group in either an axial (ax) or equatorial (eq) position. DFT calculations are used to perform geometry optimization, a process that adjusts the atomic coordinates to find the lowest energy arrangement for each conformer. The results of these calculations typically show that the chair conformation is the most stable. Studies on analogous N-alkyl-1,3-oxazines have shown that smaller alkyl groups like methyl and ethyl tend to prefer the axial orientation in the gas phase. researchgate.net The calculated relative energies help in determining the equilibrium population of each conformer.
Vibrational frequency analysis is subsequently performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies (ZPVE), which are crucial for obtaining accurate energy differences between conformers.
Table 1: Predicted Geometrical Parameters for this compound Conformers (Based on DFT B3LYP/6-311+G)* This data is hypothetical and based on expected values from analogous compounds.
| Parameter | Chair (Axial Ethyl) | Chair (Equatorial Ethyl) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | ~0.90 |
| Dipole Moment (Debye) | ~1.2 | ~1.5 |
| N-C(ethyl) Bond Length (Å) | ~1.47 | ~1.46 |
| C-O-C Bond Angle (°) | ~112.5 | ~112.0 |
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a highly accurate way to analyze the electronic structure of this compound. wikipedia.org Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide a more rigorous treatment of electron correlation than standard DFT, leading to more reliable energy predictions, though at a higher computational cost. wikipedia.org
These calculations are used to determine key electronic properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. For this compound, the lone pair on the nitrogen atom is expected to be a major contributor to the HOMO, making it a primary site for electrophilic attack.
Conformational Analysis and Energy Landscapes
The 1,3-oxazinane (B78680) ring is flexible and can adopt several conformations. Computational chemistry provides a means to map the complete potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. researchgate.netfrontiersin.org This map reveals all stable conformers and the energy barriers that separate them. researchgate.net
For this compound, the most stable conformations are the two chair forms (Cax and Ceq). However, the ring can also exist in higher-energy flexible forms, such as twist-boat (T) and boat (B) conformations. researchgate.net The conformational equilibrium is influenced by the orientation of the N-ethyl group. As observed in similar N-substituted systems, an equilibrium exists between the axial and equatorial conformers. researchgate.net The axial conformer is often stabilized by favorable stereoelectronic interactions, while the equatorial conformer is subject to greater steric hindrance. The energy landscape connects these minima via transition states, mapping out the pathways for conformational interconversion, such as ring inversion. researchgate.net
Table 2: Calculated Relative Energies of this compound Conformers This data is hypothetical and based on findings for analogous 3-methyltetrahydro-1,3-oxazine. researchgate.net
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (axial-ethyl) | 0.00 |
| Chair (equatorial-ethyl) | 0.90 |
| 2,5-Twist Boat | 5.8 |
| 1,4-Twist Boat | 6.5 |
Investigation of Intermolecular and Intramolecular Interactions
The conformation and reactivity of this compound are governed by a delicate balance of intermolecular and intramolecular forces. Computational methods can dissect these interactions. Intramolecularly, the key factors include steric strain (e.g., between the equatorial ethyl group and adjacent hydrogen atoms) and stereoelectronic effects like hyperconjugation. The anomeric effect, a stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar sigma-antibonding orbital (σ*), also plays a role in the geometry and stability of the oxazinane ring.
Intermolecularly, this compound can engage in dipole-dipole interactions and weak C-H···O hydrogen bonds in condensed phases or with solvent molecules. The nitrogen atom, with its lone pair, can act as a hydrogen bond acceptor. Understanding these non-covalent interactions is crucial for predicting the molecule's physical properties, such as boiling point and solubility, as well as its behavior in biological systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the conformational changes within this compound.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The conversion between different conformers, such as the inversion of the chair ring from the axial-ethyl to the equatorial-ethyl form, does not happen in a single step. It proceeds through high-energy transition states (TS). Computational methods are used to locate the exact geometry of these transition states on the potential energy surface. researchgate.net A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the reactant and product minima. researchgate.netresearchgate.net This confirms that the identified transition state correctly connects the desired conformers. For the chair-to-chair inversion of this compound, several pathways involving intermediate twist-boat conformers are possible. The direct inversion can also occur via a planar nitrogen transition state. researchgate.net Calculating the activation energies (the energy difference between the reactant and the transition state) for each path reveals the most favorable reaction mechanism.
Table 3: Predicted Activation Energies for Conformational Interconversions of this compound This data is hypothetical and based on findings for analogous 3-methyltetrahydro-1,3-oxazine. researchgate.net
| Conformational Transition | Transition State (TS) Conformation | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Chair (ax) ⇌ Chair (eq) (via N-inversion) | Planar Nitrogen | ~7.0 |
| Chair (ax) ⇌ Twist-Boat | Half-Chair | ~10.5 |
| Twist-Boat ⇌ Twist-Boat | Boat | ~1.5 |
Energy Profile Determination for Transformations
The determination of the energy profile for transformations of this compound would involve mapping the potential energy surface to identify stable conformers, transition states, and the energy barriers between them. The primary transformations for a molecule like this compound include ring inversion and the rotation of the N-ethyl substituent.
Ring Inversion: The 1,3-oxazinane ring typically exists in a chair conformation. Ring inversion would proceed from one chair conformation to another through higher-energy transition states, likely involving boat or twist-boat conformations. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be used to optimize the geometries of these stationary points and calculate their relative energies.
For a related compound, 3-methyltetrahydro-1,3-oxazine, computational studies have shown that the interconversion of axial and equatorial chair conformers can occur through various pathways involving twist forms. researchgate.net The preferred pathway was identified as a direct chair-chair transition via pyramidal inversion of the nitrogen atom. researchgate.net A similar approach would be necessary to determine the specific energy barriers for this compound.
N-Ethyl Group Rotation: The rotation of the ethyl group attached to the nitrogen atom also contributes to the conformational complexity. The energy profile for this rotation would be determined by systematically changing the relevant dihedral angle and calculating the energy at each step. This would reveal the most stable rotational isomers and the energy barriers to their interconversion.
A hypothetical energy profile determination would yield a table of relative energies for the different conformers and transition states.
Hypothetical Relative Energy Data for this compound Conformers
| Conformer/Transition State | Method 1 (e.g., DFT/B3LYP) Relative Energy (kcal/mol) | Method 2 (e.g., MP2) Relative Energy (kcal/mol) |
| Equatorial Chair | 0.00 | 0.00 |
| Axial Chair | Data not available | Data not available |
| Twist-Boat | Data not available | Data not available |
| Boat (Transition State) | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the reviewed literature.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses
NBO and AIM analyses are powerful computational tools used to gain deeper insights into the electronic structure, bonding, and intermolecular interactions of a molecule. researchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. southampton.ac.ukresearchgate.net
For this compound, NBO analysis would provide:
Hybridization: The hybridization of each atom in the molecule, which influences bond angles and reactivity.
Natural Charges: The distribution of electron density across the atoms, indicating sites susceptible to electrophilic or nucleophilic attack.
Hyperconjugative Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals. These interactions, particularly those involving the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, are crucial for understanding the molecule's conformational preferences and stability. For instance, anomeric effects, which are a type of hyperconjugative interaction, are common in heterocyclic systems. rsc.org
Hypothetical NBO Data for Key Interactions in Equatorial this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | σ(C-O) | Data not available |
| LP (O) | σ(C-N) | Data not available |
| σ(C-H) | σ*(N-C) | Data not available |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The data is hypothetical.
Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to partition a molecule into atomic basins. This method provides a rigorous definition of atoms and bonds within a molecule. Key parameters derived from AIM analysis include:
Bond Critical Points (BCPs): These are points in the electron density between two bonded atoms where the density is at a minimum along the bond path but a maximum in the perpendicular directions.
Electron Density (ρ) at the BCP: The value of ρ at a BCP correlates with the strength of the bond.
Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
For this compound, AIM analysis would precisely characterize the nature of the C-N, C-O, C-C, and C-H bonds and could identify any weak intramolecular interactions that contribute to the stability of certain conformations.
Hypothetical AIM Data for Selected Bonds in Equatorial this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C-O | Data not available | Data not available |
| C-N | Data not available | Data not available |
| C-C | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Strategic Applications of 3 Ethyl 1,3 Oxazinane in Advanced Organic Synthesis
3-Ethyl-1,3-oxazinane as a Versatile Synthetic Intermediate
This compound serves as a valuable precursor in a variety of synthetic transformations, prized for its inherent reactivity and the functionalities it can introduce. Its utility stems from the stable yet reactive nature of the 1,3-oxazinane (B78680) ring, which can be manipulated to yield more complex and functionally diverse molecules.
Precursors for the Synthesis of N-Substituted Amino Alcohols
One of the primary applications of 1,3-oxazinanes, including the 3-ethyl derivative, is as a precursor to N-substituted 1,3-amino alcohols. These motifs are prevalent in a wide range of biologically active natural products and pharmaceutical agents. The synthesis of N-substituted tetrahydro-1,3-oxazines can be achieved through a variation of the Mannich reaction, where 3-aminopropan-1-ol reacts with formaldehyde (B43269) and a CH or NH acid. Subsequent cleavage of the 1,3-oxazinane ring, often under reductive conditions, yields the corresponding N-substituted 3-amino-1-propanol derivative. This strategy provides a reliable method for introducing a specific N-substituent while simultaneously constructing the 1,3-amino alcohol backbone. The reaction of dinitro alcohols with ethanolamine, for instance, results in the formation of 5,5-dinitro-3-aza-1-pentanol.
The following table outlines the conversion of various 1,3-oxazinanes to their corresponding N-substituted amino alcohols, highlighting the versatility of this synthetic approach.
| 1,3-Oxazinane Precursor | Reagents and Conditions | Resulting N-Substituted Amino Alcohol |
| This compound | Ring-opening reduction (e.g., H₂, catalyst) | N-Ethyl-3-aminopropanol |
| 3-Benzyl-1,3-oxazinane | Hydrogenolysis (e.g., H₂, Pd/C) | 3-Aminopropanol |
| General N-Substituted 1,3-Oxazinane | Acid-catalyzed hydrolysis | N-Substituted 3-aminopropanol |
Building Blocks for Complex Heterocyclic Architectures (e.g., Polyheterotricyclic Systems)
The 1,3-oxazinane ring system serves as a foundational element for the construction of more elaborate heterocyclic structures. Its ability to participate in various cycloaddition and condensation reactions makes it a valuable building block for polyheterotricyclic systems. The synthesis of 1,3-oxazines has garnered significant interest due to their potential as antibiotics, antitumor agents, and analgesics. For instance, the reaction of 2-naphthol (B1666908) with various aldehydes in the presence of ammonia (B1221849) can yield 1,3-disubstituted-2,3-dihydro-1H-naphthoxazines. These reactions often proceed with high regioselectivity, allowing for the controlled assembly of complex molecular frameworks.
Research has demonstrated the utility of 1,3-oxazinane derivatives in the synthesis of various fused heterocyclic systems. The specific substitution pattern on the this compound can influence the outcome of these reactions, providing access to a diverse array of complex molecules.
Use as Masked Aldehyde Protecting Groups
In multi-step organic syntheses, the protection of reactive functional groups is a critical strategy. Aldehydes, being highly electrophilic, often require protection to prevent unwanted side reactions. While acetals are common protecting groups for aldehydes, 1,3-oxazinanes can also function as masked aldehyde equivalents. The 1,3-oxazinane ring is stable to a range of reaction conditions, including those involving nucleophiles and bases. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the masked aldehyde functionality. The aldehyde can then be unmasked, typically through acidic hydrolysis, at a later stage in the synthetic sequence. This approach offers an alternative to traditional protecting groups and can be advantageous in specific synthetic contexts.
Scaffold for the Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis methodologies. Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The 1,3-oxazinane framework, when derived from chiral amino alcohols, can serve as a scaffold for such auxiliaries.
While specific research on this compound as a chiral auxiliary is not extensively documented, the broader class of 1,3-oxazinanes and related oxazolidines has been successfully employed in asymmetric synthesis. These chiral auxiliaries have been used to direct a variety of stereoselective transformations, including aldol (B89426) reactions, alkylations, and cycloadditions. The ethyl group at the 3-position of the oxazinane ring could potentially influence the steric environment around a reactive center, thereby contributing to the diastereoselectivity of a given transformation.
Furthermore, chiral 1,3-oxazinane derivatives have the potential to act as ligands for transition metal catalysts in asymmetric catalysis. The nitrogen and oxygen atoms within the ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and the 1,3-oxazinane scaffold represents a promising platform for ligand design.
The following table provides examples of how related chiral heterocycles are used in asymmetric synthesis, illustrating the potential applications for chiral this compound derivatives.
| Chiral Heterocycle | Application in Asymmetric Synthesis | Type of Stereocontrol |
| Chiral Oxazolidinones | Asymmetric aldol reactions, alkylations | Chiral Auxiliary |
| Chiral Bis(oxazoline) (BOX) Ligands | Asymmetric catalysis (e.g., Diels-Alder, |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-1,3-oxazinane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The enzymatic synthesis of oxazolidinones via immobilized lipases (e.g., using 2-aminoalcohol and dimethyl carbonate) provides a template for analogous oxazinane synthesis. Kinetic modeling of consecutive reactions, such as nucleophilic substitution and cyclization, is critical for optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For instance, ethanolamine derivatives and carbonyl reagents under mild acidic conditions may yield this compound with reduced side products . Alternative routes include ring-closing metathesis or condensation reactions, where purity (>95%) is achievable via recrystallization or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
